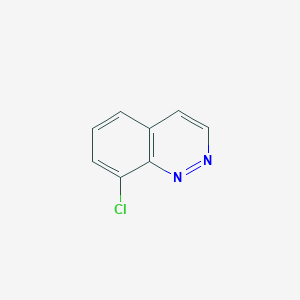

8-Chlorocinnoline

Description

Overview of Cinnoline (B1195905) Heterocyclic Frameworks in Organic Chemistry

Cinnoline, systematically named 1,2-benzodiazine, is a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridazine (B1198779) ring. This arrangement of atoms imparts a unique electronic distribution and chemical reactivity to the molecule. The cinnoline nucleus is a significant structural motif in medicinal chemistry, with its derivatives displaying a wide array of pharmacological activities. The presence of the two adjacent nitrogen atoms in the heterocyclic ring influences the electron density of the entire system, making it susceptible to various chemical transformations. The synthesis of the cinnoline core can be achieved through several named reactions, including the Richter, von Richter, and Borsche–Druey syntheses, each offering a pathway to differently substituted cinnoline derivatives.

Significance of Halogen Substitution in Heterocyclic Chemistry

The incorporation of halogen atoms into heterocyclic frameworks is a widely employed strategy in synthetic and medicinal chemistry to modulate the physicochemical properties and biological activity of molecules. Halogens, through their inductive and mesomeric effects, can significantly alter the electron density distribution within a heterocyclic ring. This, in turn, influences the molecule's reactivity towards electrophilic and nucleophilic reagents, its acidity or basicity, and its lipophilicity. Furthermore, halogen atoms can serve as versatile synthetic handles, enabling a variety of cross-coupling reactions to introduce further structural diversity. The nature of the halogen (fluorine, chlorine, bromine, or iodine) and its position on the heterocyclic ring are critical factors that determine the extent of these electronic and steric perturbations.

Positioning of Chlorine at C-8 in Cinnoline Nucleus: Unique Chemical Considerations

The substitution of a chlorine atom at the C-8 position of the cinnoline nucleus places it on the carbocyclic ring, adjacent to the ring fusion. This specific placement has distinct implications for the chemical properties of 8-chlorocinnoline. The electron-withdrawing inductive effect of the chlorine atom is expected to decrease the electron density of the benzene portion of the molecule, influencing its susceptibility to electrophilic aromatic substitution. Conversely, the lone pairs of electrons on the chlorine atom can participate in resonance, albeit weakly, which can also affect the reactivity of the ring. Furthermore, the steric bulk of the chlorine atom at the C-8 position may influence the conformation of the molecule and its interactions with other reagents or biological targets. The unique interplay of these electronic and steric factors makes 8-chlorocinnoline an intriguing subject for chemical investigation.

Structure

3D Structure

Properties

Molecular Formula |

C8H5ClN2 |

|---|---|

Molecular Weight |

164.59 g/mol |

IUPAC Name |

8-chlorocinnoline |

InChI |

InChI=1S/C8H5ClN2/c9-7-3-1-2-6-4-5-10-11-8(6)7/h1-5H |

InChI Key |

NTSAQTBYHCOPGX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=NC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 8 Chlorocinnoline and Its Precursors

Classical Approaches to Cinnoline (B1195905) Ring System Formation

The foundational methods for constructing the bicyclic cinnoline core were developed over a century ago and remain fundamental to understanding cinnoline chemistry. These classical cyclization reactions typically involve the formation of the pyridazine (B1198779) ring onto a benzene (B151609) precursor.

Richter Cyclization Pathways and Adaptations

The first synthesis of the cinnoline ring system was reported by Victor von Richter in 1883. innovativejournal.inwikipedia.orginnovativejournal.in The classical Richter cinnoline synthesis involves the cyclization of a diazotized o-aminophenylpropiolic acid. wikipedia.org In this reaction, the alkyne moiety undergoes intramolecular cyclization with the diazonium salt to form a 4-hydroxycinnoline-3-carboxylic acid, which can then be further modified by decarboxylation and reductive removal of the hydroxyl group to yield the parent cinnoline heterocycle. wikipedia.org

Modern adaptations of this pathway have expanded its utility. For example, a contemporary application of the Richter cyclization uses o-(1,3-butadiynyl)phenyltriazene as a precursor. acs.orgspbu.runih.gov The cyclization of this triazene (B1217601) yields a 3-alkynyl-4-bromocinnoline, demonstrating the reaction's tolerance for different functional groups and providing a route to more complex cinnoline derivatives. acs.orgspbu.runih.gov

Widman-Stoermer Synthetic Routes

The Widman-Stoermer synthesis is a classical and versatile method for preparing cinnolines that are substituted at the 4-position, or at both the 3- and 4-positions. drugfuture.comthieme-connect.de The reaction involves the diazotization of an o-aminoarylethylene, which subsequently undergoes an intramolecular cyclization to form the cinnoline ring. wikipedia.orgdrugfuture.com

A key feature of this reaction is that the cyclization is generally independent of the geometric configuration (stereoisomerism) of the starting vinyl-aniline. rsc.org This observation supports a mechanism that proceeds through an ionic intermediate, where the initial stereochemistry of the double bond does not dictate the outcome of the ring-closure. rsc.org This robustness makes the Widman-Stoermer route a reliable method for accessing a variety of 3- and 4-substituted cinnolines.

Borsche-Herbert Cyclization and Modifications

The Borsche-Herbert cyclization is a widely employed method for the synthesis of 4-hydroxycinnolines. innovativejournal.ininnovativejournal.inijariit.com This reaction begins with the diazotization of an o-aminoacetophenone. The resulting diazonium salt then undergoes intramolecular cyclization to yield the 4-hydroxycinnoline product. innovativejournal.inijariit.com The reaction is known for its high efficiency, with yields often reaching 70-90%. innovativejournal.inijariit.com

Mechanistic studies suggest that the reaction involves an acid-catalyzed enolization of the ketone, which facilitates the cyclization onto the diazonium group. rsc.org This method has been used to prepare a wide range of substituted 4-hydroxycinnolines, which are valuable intermediates for further functionalization. rsc.org

Japp-Klingemann Reaction in Cinnoline Synthesis

While not a direct cinnoline ring-forming reaction itself, the Japp-Klingemann reaction is a crucial method for preparing key precursors for cinnoline synthesis. nih.govresearchgate.net The reaction typically involves the coupling of an arenediazonium salt with a β-dicarbonyl compound or a related active methylene (B1212753) compound, leading to the formation of a hydrazone after cleavage of a carbon-carbon bond. rsc.orgnih.gov

These resulting hydrazones are versatile intermediates. For instance, hydrazonoyl chlorides prepared via a Japp-Klingemann type process can be cyclized in a subsequent step to afford the cinnoline ring system. nih.gov In more unusual adaptations, the reaction has been used to achieve intramolecular cyclization on heterocyclic precursors to yield fused systems like pyrrolo[3,2-c]cinnolines. sci-hub.se

Table 1: Overview of Classical Cinnoline Synthesis Methods

| Method | Precursor | Key Intermediate | Product Type |

| Richter Cyclization | o-Amino-phenylalkyne | Diazonium salt | Cinnoline, 4-Hydroxycinnolines |

| Widman-Stoermer Synthesis | o-Aminoarylethylene | Diazonium salt | 3- and/or 4-Substituted Cinnolines |

| Borsche-Herbert Cyclization | o-Aminoacetophenone | Diazonium salt | 4-Hydroxycinnolines |

| Japp-Klingemann Reaction | Arenediazonium salt + Active Methylene Compound | Hydrazone | Precursor for Cinnoline Synthesis |

Targeted Synthesis of 8-Chlorocinnoline via Directed Functionalization

The synthesis of specifically substituted cinnolines, such as 8-chlorocinnoline, often requires moving beyond classical cyclization methods that offer limited regiocontrol on the benzene portion of the ring. Targeted synthesis through directed functionalization of a pre-formed cinnoline ring is a more modern and precise approach.

Regioselective Chlorination Strategies at C-8 Position

Direct electrophilic chlorination of the cinnoline ring system is challenging due to the deactivating effect of the nitrogen atoms, and such reactions often lead to mixtures of products. Achieving regioselective chlorination specifically at the C-8 position typically requires a directed strategy.

A powerful method for achieving this is through directed ortho-metalation. Research has shown that the cinnoline scaffold can be selectively metalated at different positions depending on the reagents used. thieme-connect.de Specifically, the use of a mixed zinc/magnesium amide base, such as TMP₂Zn·2LiCl·2MgCl₂ (where TMP = 2,2,6,6-tetramethylpiperidyl), can achieve preferential zincation at the C-8 position. thieme-connect.de This regioselectivity is proposed to occur via a transition state where the base complexes to the N1 nitrogen and MgCl₂ complexes to the N2 nitrogen, directing the deprotonation to the C-8 position. thieme-connect.de

Once the C-8 position is metalated, the resulting organozinc species can undergo a variety of subsequent reactions, including palladium-catalyzed cross-coupling with electrophilic chlorine sources to install the desired chloro substituent. While the literature demonstrates this C-8 functionalization for arylation, the principle extends to halogenation. thieme-connect.de This directed metalation-halogenation sequence provides a reliable and regioselective route to 8-chlorocinnoline that avoids the pitfalls of direct electrophilic substitution.

Table 2: Strategy for Regioselective C-8 Functionalization

| Step | Reagent/Condition | Intermediate/Product | Purpose |

| 1. Directed Metalation | Cinnoline + TMP₂Zn·2LiCl·2MgCl₂ | 8-Cinnolinylzinc species | Regioselective activation of the C-8 position |

| 2. Halogenation | Electrophilic chlorine source (e.g., NCS, Cl₃CCCl₃) + Pd catalyst | 8-Chlorocinnoline | Introduction of the chlorine atom at the targeted C-8 site |

Precursor Design for 8-Chlorocinnoline Synthesis

The careful design and selection of precursor molecules are critical for the efficient synthesis of the target 8-chlorocinnoline. Various strategies have been developed to construct the core cinnoline ring system with the desired substitution pattern.

Utilization of Ortho-Substituted Phenylhydrazines

Kiselev's group demonstrated that hydrazones derived from ortho-trifluoromethylarylhydrazines can undergo cyclization with a base to form the pyridazine ring, a core component of the cinnoline structure. innovativejournal.inijariit.com This highlights the potential for using appropriately substituted phenylhydrazines to direct the formation of the desired cinnoline derivative.

Cyclization of Arenediazonium Salts with Appropriate Reagents

The cyclization of arenediazonium salts represents one of the earliest and most fundamental methods for cinnoline synthesis, with variations such as the Richter, Widman-Stoermer, and Borsche–Herbert cyclizations. innovativejournal.inijariit.com The Richter synthesis, for example, involves the diazotization of an ortho-aminophenylpropionic acid followed by cyclization of the resulting arenediazonium salt. innovativejournal.ininnovativejournal.inijariit.com This approach can be adapted for 8-chlorocinnoline by starting with an appropriately chlorinated aniline (B41778) derivative.

The Borsche and Herbert reaction is a widely used method for producing 4-hydroxycinnolines, which involves the diazotization of ortho-aminoacetophenones and subsequent cyclization of the arenediazonium salt. innovativejournal.inijariit.com This method is quite versatile and allows for the synthesis of a broad range of cinnoline derivatives with yields often between 70-90%. innovativejournal.in More recent developments have focused on the cyclization of arenediazonium salts derived from o-iodoanilines. For instance, the reaction of o-iodobenzenediazonium chloride with diethylamine (B46881) can produce a triazene intermediate, which can then undergo further reactions and cyclization to form the cinnoline ring. spbu.ru

Gould-Jacobs Cyclization and Related Thermal Cyclodehydration Methods

The Gould-Jacobs reaction is a powerful tool for the synthesis of quinoline (B57606) and, by extension, cinnoline ring systems. vulcanchem.commdpi.com This thermal cyclization method typically involves the reaction of an aniline derivative with a β-keto ester or a similar compound, followed by intramolecular cyclodehydration at high temperatures. vulcanchem.comvulcanchem.com For the synthesis of cinnoline derivatives, an anthranilic acid derivative can be heated with a β-keto ester or malonate under acidic conditions to form the cinnoline ring. vulcanchem.com The use of a high-boiling point solvent like diphenyl ether is common in these reactions to achieve the necessary temperatures for cyclization. mdpi.combenchchem.com

While not specifically detailed for 8-chlorocinnoline, the Gould-Jacobs reaction has been successfully applied to the synthesis of related chlorinated cinnolines, such as 7-chlorocinnolin-3-ol (B10929) and 7,8-dichlorocinnolin-4(1H)-one. vulcanchem.combenchchem.com This suggests that a similar strategy, starting with an appropriately substituted aniline precursor, could be a viable route to 8-chlorocinnoline.

Contemporary Synthetic Approaches

Modern organic synthesis has seen the emergence of powerful new techniques, particularly those involving transition metal catalysis. These methods offer novel and efficient ways to construct and functionalize heterocyclic compounds like cinnoline.

Transition Metal-Catalyzed C-H Functionalization for Cinnoline Derivatization

Transition metal-catalyzed C-H activation has become a cornerstone of modern synthetic chemistry, allowing for the direct functionalization of C-H bonds in a step- and atom-economical manner. thieme-connect.comresearchgate.net This approach has been applied to the synthesis and derivatization of various diazines and benzodiazines, including cinnolines. thieme-connect.com Both rhodium and palladium catalysts have shown significant utility in these transformations.

Rhodium(III)-catalyzed C-H activation has been employed for the synthesis of cinnoline derivatives from phenylhydrazines and diazo keto esters. thieme-connect.comthieme-connect.com This method involves a sequence of N-amino-directed C-H functionalization, C-C coupling, and intramolecular dehydration. thieme-connect.com The reaction tolerates a range of substituents on the phenylhydrazine, offering a pathway to various substituted cinnolines. thieme-connect.comthieme-connect.com Similarly, Rh(III)-catalyzed C-H annulation reactions of N-aryl indazolones with vinylene carbonate have been developed to access indazolocinnolines. researchgate.net

Palladium-Mediated C-H Activation in Related Systems

Palladium catalysis has been extensively used for C-H activation and arylation reactions. unipr.itnih.gov In the context of cinnoline-related structures, palladium-catalyzed dual C-H activation has been developed for the synthesis of benzo[c]cinnoline (B3424390) derivatives. researchgate.net This involves the annulation of pyrazolones and aryl iodides. researchgate.net Another example is the palladium-catalyzed intramolecular cyclization of 3-bromo-4-phenylaminocinnoline to form indolo[3,2-c]cinnoline. unipr.itcnr.it

Palladium-catalyzed C(sp³)–H/C(sp²)–H coupling and annulation of anilides and α-dicarbonyl compounds have been used to synthesize N-acyl indoles, demonstrating the power of this approach for constructing complex heterocyclic systems through a cascade of C-H activation, coupling, and intramolecular cyclization. acs.org These examples in related systems highlight the significant potential of palladium-mediated C-H activation for the targeted synthesis and functionalization of 8-chlorocinnoline.

Nickel-Catalyzed C(sp³)-H Functionalization with Directing Groups

The direct functionalization of otherwise unreactive C(sp³)-H bonds represents a powerful strategy in organic synthesis, streamlining the construction of complex molecules by avoiding pre-functionalization steps. snnu.edu.cn Nickel catalysis has emerged as a cost-effective and efficient method for these transformations, particularly when guided by a directing group. chemrxiv.org A directing group is a functional moiety within the substrate that binds to the metal catalyst, positioning it in close proximity to a specific C-H bond, thereby ensuring high regioselectivity. snnu.edu.cnresearchgate.net

The 8-aminoquinoline (B160924) group is a prominent directing group used in nickel(II)-catalyzed C(sp³)-H functionalization. snnu.edu.cnacs.org This bidentate ligand effectively coordinates with the nickel center, enabling the activation of primary β-C-H bonds in aliphatic amides. snnu.edu.cnchemrxiv.org This approach allows for the introduction of various functionalities. For example, using Ni(II) pre-catalysts with carbonate bases, the primary β-C(sp³)-H bonds of aliphatic amides can undergo arylation with aryl iodides, alkylation with alkyl iodides, and alkenylation with vinyl iodides or phenylacetylenes. snnu.edu.cn Zhang and co-workers specifically reported the alkenylation of unactivated β-C(sp³)-H bonds of aliphatic amides using terminal alkynes with an inexpensive nickel catalyst. chemrxiv.org This method is highly selective, with functionalization occurring exclusively at the β-methyl group, leaving β-methylene and γ-methyl groups untouched. chemrxiv.org

These reactions typically proceed through a catalytic cycle involving the coordination of the directing group to the Ni(II) center, followed by C-H bond activation to form a nickelacycle intermediate. Oxidative addition of a coupling partner (e.g., an aryl halide) to the nickel center, followed by reductive elimination, forges the new carbon-carbon bond and regenerates the active catalyst. snnu.edu.cn The resulting functionalized amides are versatile precursors that can be further transformed into various heterocyclic structures, including those related to the cinnoline scaffold.

Electrophilic Cyclization of Alkynes in Cinnoline Scaffold Construction

Electrophilic cyclization is a robust and versatile method for constructing a wide array of heterocyclic compounds. chim.itrsc.org This strategy involves the activation of a carbon-carbon triple bond (alkyne) by an electrophile, which initiates an intramolecular nucleophilic attack to form a cyclic structure. chim.it This methodology has been successfully applied to the synthesis of the cinnoline core. spbu.ruspbu.ru

A notable example is the Richter-type cyclization of ortho-(alka-1,3-diynyl)-arenediazonium salts, which allows for the one-step construction of a cinnoline ring while simultaneously introducing an ethynyl (B1212043) group and a halogen atom (e.g., bromine) onto adjacent carbons of the newly formed heterocycle. spbu.ruspbu.ru This process provides a direct route to highly functionalized cinnolines that can serve as precursors for more complex molecules. The limitation of this specific approach is its applicability primarily to cinnoline synthesis. spbu.ru

A more general approach involves the iodocyclization of functionalized diynes. spbu.ru In this process, an electrophilic iodine source (e.g., I₂) activates one of the alkyne moieties in an ortho-functionalized aryldiacetylene. This activation triggers a nucleophilic attack from the ortho-substituent (containing a nitrogen atom for cinnoline synthesis), leading to the formation of the heterocyclic ring. rsc.orgspbu.ru This method is advantageous as it proceeds under mild conditions and tolerates a variety of functional groups, yielding iodo-functionalized heterocycles that are valuable intermediates for further synthetic transformations, such as Sonogashira coupling. rsc.orgspbu.ru

Multi-component and Domino Reactions in Cinnoline Synthesis

To enhance synthetic efficiency, multi-component reactions (MCRs) and domino (or cascade) reactions have become powerful tools in modern organic synthesis. mdpi.comresearchgate.net MCRs involve three or more reactants coming together in a single pot to form a product that incorporates portions of all reactants. mdpi.com Domino reactions are processes with two or more consecutive transformations where the functionality required for a subsequent step is generated in the preceding one, avoiding the need for isolation of intermediates. mdpi.combeilstein-journals.org Both strategies are atom-economical, reduce waste, and save time compared to traditional multi-step syntheses. beilstein-journals.org

These efficient strategies have been applied to the synthesis of cinnolines and related nitrogen heterocycles. For instance, a convenient one-pot, three-component approach was developed for synthesizing novel dihydrobenzo[h]cinnoline-5,6-diones from 2-hydroxy-1,4-naphthoquinone, methylhydrazine, and various aromatic aldehydes. researchgate.net Similarly, an efficient domino strategy has been established for converting polyfunctionalized 6,7-dihydrobenzofuran-4(5H)-ones into cinnoline-4-carboxamides. acs.org This process involves treating the benzofuranone precursor with hydrazine (B178648) hydrate, which initiates a regioselective ring-opening of the furan (B31954) followed by cyclization to form the cinnoline ring system. acs.org The ability to precipitate the product directly from the reaction mixture further simplifies the procedure and enhances its environmental friendliness. acs.org

Green Chemistry Principles in 8-Chlorocinnoline Synthesis

Green chemistry is the design of chemical products and processes that minimize or eliminate the use and generation of hazardous substances. yale.edu Its 12 principles provide a framework for chemists to create more sustainable synthetic routes. The advanced methodologies for cinnoline synthesis align well with several of these core principles.

Less Hazardous Chemical Syntheses and Safer Solvents : These principles advocate for using and generating substances with minimal toxicity and avoiding auxiliary substances like solvents wherever possible. yale.eduskpharmteco.com The domino synthesis of cinnoline-4-carboxamides, which uses ethanol (B145695) as a solvent and allows for product precipitation with water, is an example of a more environmentally benign process. acs.org Research also explores using solid-phase reactions or immobilized solvents to reduce exposure to hazardous volatile substances. mlsu.ac.in

Catalysis and Design for Energy Efficiency : Catalytic reagents are superior to stoichiometric ones because they are used in small amounts and can be recycled, reducing waste (Principle 9). yale.eduacs.org The nickel-catalyzed C-H functionalization is a clear application of this principle. snnu.edu.cn Furthermore, developing reactions that can be conducted at ambient temperature and pressure minimizes the energy footprint of a chemical process (Principle 6). yale.edumlsu.ac.in Microwave-assisted synthesis, which can reduce reaction times and energy consumption, is another technique aligned with this principle. resolvemass.ca

Reduce Derivatives : Green chemistry encourages minimizing or avoiding the use of protecting groups, as these steps require additional reagents and generate waste (Principle 8). yale.eduacs.org Direct C-H functionalization is a powerful strategy that aligns with this principle, as it circumvents the need to install and later remove activating groups, thus shortening the synthetic sequence. snnu.edu.cn

By integrating these principles, the synthesis of 8-chlorocinnoline and its precursors can be made more efficient, economical, and environmentally sustainable.

Chemical Reactivity and Transformation of 8 Chlorocinnoline

Electrophilic Aromatic Substitution Patterns on the Cinnoline (B1195905) Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. minia.edu.eg However, in the case of the cinnoline system, the reactivity towards electrophiles is significantly influenced by the two nitrogen atoms in the pyridazine (B1198779) ring. These nitrogen atoms exert a strong deactivating effect, withdrawing electron density from the heterocyclic ring and making it electron-deficient. Consequently, the pyridazine ring is generally resistant to electrophilic attack.

Electrophilic substitution is therefore directed towards the carbocyclic (benzene) ring. quora.comreddit.com The reaction's regioselectivity on the benzene (B151609) portion is controlled by the combined electronic influence of the fused pyridazine ring and the chlorine atom at the C-8 position. The nitrogen atoms deactivate all positions, but the effect is most pronounced on the carbon atoms closer to the heteroatoms. In analogous systems like quinoline (B57606), electrophilic attack preferentially occurs at positions 5 and 8, as this allows for the preservation of the aromatic sextet in the adjacent ring during the formation of the intermediate carbocation (sigma complex). quora.comreddit.com

For 8-chlorocinnoline, the chlorine atom is an ortho-, para-directing group, albeit a deactivating one. This would direct incoming electrophiles to positions 5 and 7. However, the powerful deactivating influence of the adjacent pyridazine ring system remains the dominant factor, generally making electrophilic aromatic substitution on 8-chlorocinnoline challenging and requiring harsh reaction conditions. quora.com

Nucleophilic Substitution Reactions Involving the Chlorine Atom

The electron-deficient nature of the cinnoline ring system makes it highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org This pathway is particularly relevant for the replacement of the chlorine atom at the C-8 position.

The nucleophilic aromatic substitution (SNAr) mechanism is the primary pathway for the displacement of the C-8 chlorine atom by a nucleophile. wikipedia.org This reaction proceeds via a two-step addition-elimination process. The presence of electron-withdrawing groups on the aromatic ring is crucial as they stabilize the intermediate formed during the reaction. pressbooks.pubqorganica.es In 8-chlorocinnoline, the two nitrogen atoms of the cinnoline ring act as powerful activating groups for this type of reaction.

The mechanism involves:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbon atom bonded to the chlorine (C-8), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. qorganica.es The aromaticity of the ring is temporarily disrupted.

Stabilization: The negative charge of the Meisenheimer complex is delocalized over the ring system and, importantly, onto the electronegative nitrogen atoms, which provides significant stabilization. qorganica.es

Elimination of Leaving Group: The aromaticity is restored by the elimination of the chloride ion, which is a good leaving group, yielding the substituted cinnoline product.

Table 1: The SNAr Mechanism for 8-Chlorocinnoline

| Step | Description | Intermediate/Product |

|---|---|---|

| 1. Addition | The nucleophile (Nu⁻) attacks the C-8 position, which bears the chlorine atom, breaking the aromatic π-system. | A negatively charged Meisenheimer complex is formed, with the charge delocalized across the ring system. |

| 2. Elimination | The chloride ion (Cl⁻) is expelled as a leaving group, and the aromatic π-system is reformed. | The final substituted product, 8-substituted-cinnoline, is formed. |

In nucleophilic aromatic substitution, regioselectivity is determined by the position of the leaving group on the activated aromatic ring. masterorganicchemistry.com For 8-chlorocinnoline, the reaction is inherently regioselective, as the substitution occurs exclusively at the C-8 position where the chlorine atom is located. If other halogens were present at different positions, the regioselectivity would depend on factors such as the relative activation of each site by the nitrogen heteroatoms and the carbon-halogen bond strength. libretexts.org For instance, studies on dichlorocinnolines have shown that substitution can be highly selective for one position over another. rsc.org

Stereoselectivity is generally not a consideration in SNAr reactions of this type because the substrate and the intermediate are achiral planar structures. However, if the incoming nucleophile or the resulting product contains a chiral center, stereochemical outcomes would need to be considered, potentially involving the use of chiral catalysts or reagents to achieve asymmetric synthesis. wikipedia.org

The two nitrogen atoms at positions N-1 and N-2 are fundamental to the reactivity of 8-chlorocinnoline in nucleophilic substitutions. Their primary influence is their strong inductive and mesomeric electron-withdrawing effects. These effects render the entire bicyclic system electron-deficient, which significantly increases the electrophilicity of the carbon atoms, especially those in the benzene ring. qorganica.es

Metal-Catalyzed Cross-Coupling Reactions at the Halogenated Position

The chlorine atom at the C-8 position of 8-chlorocinnoline serves as an effective handle for the formation of new carbon-carbon bonds through metal-catalyzed cross-coupling reactions. These reactions are a cornerstone of modern organic synthesis for creating complex molecular architectures.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organohalide with an organoboron compound. wikipedia.orglibretexts.org This reaction is widely used to form biaryl compounds and has been successfully applied to heteroaryl chlorides, including cinnoline derivatives. researchgate.netrsc.org For 8-chlorocinnoline, a Suzuki-Miyaura reaction with an arylboronic acid (Ar-B(OH)₂) would yield an 8-arylcinnoline.

The catalytic cycle for the Suzuki-Miyaura coupling generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of 8-chlorocinnoline to form a palladium(II) complex.

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst. wikipedia.org

The choice of catalyst, ligand, base, and solvent is critical for optimizing the reaction yield and can influence selectivity in polyhalogenated systems. rsc.orgtcichemicals.com

Table 2: Typical Components for Suzuki-Miyaura Coupling of 8-Chlorocinnoline

| Component | Example(s) | Purpose |

|---|---|---|

| Aryl Halide | 8-Chlorocinnoline | The electrophilic coupling partner. |

| Organoboron Reagent | Phenylboronic acid, Pyridylboronic acid | The nucleophilic coupling partner, provides the new carbon fragment. |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Facilitates the catalytic cycle (oxidative addition, reductive elimination). rsc.org |

| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron reagent for transmetalation. |

| Solvent | Toluene, Dioxane, DMF, Water mixtures | Solubilizes reactants and influences reaction rate and outcome. |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction typically involves an aryl halide or triflate and a primary or secondary amine in the presence of a palladium catalyst with a specialized phosphine (B1218219) ligand and a base.

While specific studies detailing the Buchwald-Hartwig amination directly on the 8-chloro position of 8-chlorocinnoline are not extensively documented in publicly available research, the reaction's broad utility on a wide range of chloro-heterocyclic compounds is well-established. In the synthesis of complex molecules, the 8-chlorocinnoline core has been successfully maintained while other parts of the molecule undergo transformations, indicating its stability under certain coupling conditions. nih.gov For instance, research into potent agents for treating mesenchymal cancers involved synthetic routes where the 8-chlorocinnoline core was a key feature that was preserved throughout the synthesis. nih.gov

The successful application of Buchwald-Hartwig amination on other chloro-aza-aromatic systems suggests that a similar transformation on 8-chlorocinnoline is feasible. Key to this would be the careful selection of the catalytic system.

Table 1: Typical Catalytic Systems for Buchwald-Hartwig Amination of Aryl Chlorides

| Component | Examples | Purpose |

|---|---|---|

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of catalytic palladium(0). |

| Ligand | XPhos, RuPhos, BrettPhos | Stabilizes the palladium center and facilitates the catalytic cycle. |

| Base | NaOtBu, K₃PO₄, LHMDS | Activates the amine and facilitates reductive elimination. |

| Solvent | Toluene, Dioxane, THF | Provides the medium for the reaction. |

This table presents generalized components for the Buchwald-Hartwig amination of aryl chlorides based on established methodologies.

Sonogashira Coupling for Alkynylation

The Sonogashira coupling is another cornerstone of transition-metal catalysis, enabling the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.

Direct examples of Sonogashira coupling on 8-chlorocinnoline are not prominent in the literature. However, the reactivity of other chlorocinnoline isomers provides valuable insight. For instance, related halogenated cinnolines are known to participate in coupling reactions like the Suzuki or Heck coupling. benchchem.com The chlorine at position 3 of the cinnoline ring, for example, is noted to be susceptible to displacement, and the core can undergo Suzuki-Miyaura coupling with arylboronic acids using palladium catalysts. vulcanchem.com This demonstrates the potential for the C-Cl bond in chlorocinnolines to undergo oxidative addition to a palladium(0) center, a critical step in the Sonogashira catalytic cycle. The reaction's success would likely depend on optimizing the catalyst, ligand, and reaction conditions to favor the desired alkynylation.

Table 2: General Components for Sonogashira Coupling Reactions

| Component | Examples | Role in Reaction |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Catalyzes the cross-coupling cycle. |

| Copper(I) Co-catalyst | CuI | Forms a copper(I) acetylide intermediate. |

| Base | Et₃N, i-Pr₂NH | Acts as a solvent and neutralizes the hydrogen halide byproduct. |

| Substrates | Aryl/Vinyl Halide, Terminal Alkyne | The coupling partners. |

This table outlines the standard components used in Sonogashira coupling reactions.

Other Transition Metal-Mediated Transformations

Beyond amination and alkynylation, the 8-chlorocinnoline scaffold is amenable to other important transition metal-mediated cross-coupling reactions that are fundamental to modern organic synthesis. These reactions, such as the Suzuki, Heck, and Stille couplings, allow for the formation of new carbon-carbon bonds, enabling the construction of complex molecular architectures.

The Suzuki coupling, which pairs an organoboron reagent with an organic halide, has been shown to be effective on related cinnoline systems. benchchem.comvulcanchem.com Similarly, the Heck reaction, which couples an organic halide with an alkene, is a plausible transformation. benchchem.com The reactivity of the C-Cl bond in 8-chlorocinnoline towards oxidative addition by a low-valent palladium complex is the key prerequisite for these transformations. The electron-withdrawing nature of the diazine ring system can influence the reactivity of the C-Cl bond, potentially making it more susceptible to these coupling reactions compared to simple chlorobenzene.

Table 3: Overview of Common Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner 1 | Coupling Partner 2 | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Organoboron (e.g., R-B(OH)₂) | Organohalide (Ar-Cl) | C-C |

| Heck Coupling | Alkene | Organohalide (Ar-Cl) | C-C |

| Stille Coupling | Organostannane (e.g., R-SnBu₃) | Organohalide (Ar-Cl) | C-C |

| Hiyama Coupling | Organosilane (e.g., R-SiMe₃) | Organohalide (Ar-Cl) | C-C |

This table compares several key transition metal-mediated C-C bond-forming reactions applicable to aryl chlorides. ambeed.com

Oxidation and Reduction Chemistry of the 8-Chlorocinnoline Core

The cinnoline nucleus possesses distinct sites for oxidation and reduction, leading to a range of functionalized products.

Oxidation: The oxidation of the cinnoline ring system typically occurs at the nitrogen atoms, yielding cinnoline N-oxides. The oxidation of 4-chlorocinnoline (B183215) and 4-methoxycinnoline (B1346487) with reagents like hydrogen peroxide has been shown to produce a mixture of the corresponding cinnoline 1-oxides and 2-oxides. thieme-connect.deresearchgate.net In these cases, the 2-oxides were formed in much higher yields than the 1-oxides. researchgate.net The specific site of N-oxidation can be influenced by the substituents present on the ring. While direct oxidation studies on 8-chlorocinnoline are sparse, it is anticipated to behave similarly, affording a mixture of 8-chlorocinnoline-1-oxide and 8-chlorocinnoline-2-oxide.

Table 4: Oxidation of Substituted Cinnolines

| Substrate | Oxidizing Agent | Major Products |

|---|---|---|

| 4-Chlorocinnoline | H₂O₂ / Acetic Acid | 4-Chlorocinnoline 1-oxide, 4-Chlorocinnoline 2-oxide thieme-connect.deresearchgate.net |

Reduction: The reduction of the chlorocinnoline core can proceed via several pathways depending on the reagents and conditions employed. The chloro-substituent itself can be removed (hydrodehalogenation), or other functional groups on the molecule can be selectively reduced while leaving the core intact. For instance, in the synthesis of complex bioactive molecules, a nitro group on a phenyl ring attached to a piperazine, which in turn is attached to an 8-chlorocinnoline core, can be reduced to an amine using tin(II) chloride (SnCl₂) without affecting the chloro-substituent on the cinnoline ring.

Conversely, more powerful reducing agents or catalytic hydrogenation may affect the C-Cl bond. Reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride are commonly used for reducing carbonyls or other functional groups, and their effect on the 8-chlorocinnoline core would depend on the specific reaction conditions. benchchem.combenchchem.com Reductive cyclization of nitro-containing precursors is also a common method to form the cinnoline ring itself. benchchem.com

Table 5: Examples of Reduction Reactions in Cinnoline Chemistry

| Reaction Type | Reagent(s) | Substrate Moiety | Result | Reference |

|---|---|---|---|---|

| Selective Nitro Reduction | SnCl₂ | Aromatic Nitro Group | Amine | nih.gov |

| Reductive Cyclization | Zn / CaCl₂ | 2,2'-Dinitrobiphenyl | Benzo[c]cinnoline (B3424390) | benchchem.com |

Derivatization and Functionalization Strategies of the 8 Chlorocinnoline Scaffold

Functional Group Interconversions on the Cinnoline (B1195905) Nucleus

Functional group interconversion (FGI) is a fundamental strategy for elaborating the 8-chlorocinnoline scaffold. ub.eduimperial.ac.uk These transformations primarily target the C-Cl bond and the nitrogen atoms of the diazine ring. The chlorine atom at the C-8 position can be replaced via nucleophilic aromatic substitution (SNAr), a common reaction for halo-substituted heterocycles. vulcanchem.comvulcanchem.com This allows for the introduction of various functional groups that can serve as handles for further derivatization.

Key interconversions include:

Amination: The displacement of the chloride with ammonia (B1221849) or primary/secondary amines to yield 8-aminocinnoline derivatives.

Hydroxylation: Conversion to 8-hydroxycinnoline through reaction with hydroxide (B78521) sources.

Alkoxylation/Aryloxylation: Substitution with alkoxides or phenoxides to form ether linkages.

The nitrogen atoms of the cinnoline ring can also be targeted. N-oxidation using oxidizing agents can form cinnoline-N-oxides, which modifies the electronic properties of the ring and can direct subsequent substitution reactions. Quaternization through reaction with alkyl halides is another possibility, leading to cinnolinium salts. epdf.pub

Table 1: Potential Functional Group Interconversion Reactions for 8-Chlorocinnoline

| Starting Group | Reagents & Conditions | Product Group | Reaction Type |

|---|---|---|---|

| 8-Chloro | NaNH₂, liquid NH₃ or R-NH₂, heat | 8-Amino | Nucleophilic Aromatic Substitution |

| 8-Chloro | NaOH or KOH, high temperature/pressure | 8-Hydroxy | Nucleophilic Aromatic Substitution |

| 8-Chloro | NaOR (e.g., NaOMe, NaOEt), solvent (e.g., DMF) | 8-Alkoxy | Nucleophilic Aromatic Substitution |

| Cinnoline Nitrogen | m-CPBA or H₂O₂ | N-Oxide | N-Oxidation |

| Cinnoline Nitrogen | Alkyl halide (e.g., CH₃I) | N-Alkyl Cinnolinium Salt | N-Alkylation/Quaternization |

Introduction of Diverse Substituents onto the Cinnoline Core

Beyond simple FGI, advanced synthetic methods enable the introduction of a wide range of substituents at specific positions on the cinnoline ring system.

Table 2: Plausible Directed Lithiation and Electrophilic Quench of 8-Chlorocinnoline

| Proposed Lithiation Site | Directing Group(s) | Base/Conditions | Electrophile (E+) | Resulting Product |

|---|---|---|---|---|

| C-7 | C-8 Chloro, N-1 | n-BuLi or s-BuLi/TMEDA, THF, -78 °C | (CH₃)₂CO (Acetone) | 7-(1-hydroxy-1-methylethyl)-8-chlorocinnoline |

| C-7 | C-8 Chloro, N-1 | n-BuLi or s-BuLi/TMEDA, THF, -78 °C | I₂ | 8-Chloro-7-iodocinnoline |

| C-7 | C-8 Chloro, N-1 | n-BuLi or s-BuLi/TMEDA, THF, -78 °C | DMF | 8-Chloro-7-formylcinnoline |

Transition metal-catalyzed cross-coupling reactions are indispensable for C-C bond formation. The C-8 chloro group of 8-chlorocinnoline can be readily leveraged in these reactions.

Arylation: Suzuki-Miyaura coupling, using a palladium catalyst and a boronic acid partner, is a highly effective method for introducing aryl or heteroaryl substituents at the C-8 position. vulcanchem.com This reaction typically proceeds with good functional group tolerance.

Alkylation: While direct cross-coupling with alkyl halides can be challenging, modern methods such as palladium-catalyzed C(sp³)–H alkylation offer an alternative. rsc.org By analogy with 8-methylquinoline (B175542) systems, the N-1 atom of the cinnoline ring could direct the alkylation of a methyl group introduced at C-7 or C-2. rsc.org

Introducing acyl and sulfonyl groups can significantly alter the electronic and biological properties of the cinnoline scaffold.

Acylation: Friedel-Crafts acylation is a classic method for introducing acyl groups onto aromatic rings. sigmaaldrich.com However, the electron-deficient nature of the cinnoline ring makes it a poor substrate for standard electrophilic aromatic substitution. A more viable strategy involves the acylation of an activated derivative, such as an 8-aminocinnoline, or via a metalated intermediate generated by DoM. d-nb.info

Sulfonylation: Similar to acylation, direct Friedel-Crafts sulfonylation of 8-chlorocinnoline is challenging. hcmuaf.edu.vn A more practical approach involves the copper-catalyzed C-H sulfonylation of a pre-functionalized derivative, a strategy demonstrated in related quinoline (B57606) systems. sioc-journal.cn Alternatively, an 8-aminocinnoline derivative could be converted to a diazonium salt and subsequently undergo a Sandmeyer-type reaction with sulfur dioxide and a copper catalyst to install a sulfonyl chloride group, or react with a sulfonylating agent to form a sulfonamide. nih.govsioc-journal.cn

Design and Synthesis of Complex Cinnoline-Based Architectures

The functionalized 8-chlorocinnoline derivatives serve as valuable building blocks for constructing more complex, multi-ring systems.

The synthesis of fused polycyclic systems often relies on intramolecular cyclization reactions, where substituents on the 8-chlorocinnoline core react to form a new ring. nih.gov For instance, a substituent at C-7 containing a nucleophile can react with a group at C-8, or vice-versa, to annulate a new ring onto the cinnoline scaffold.

One plausible strategy involves:

Introduction of a methyl group at C-7 via DoM followed by quenching with methyl iodide.

Functionalization of the methyl group to an enamine.

Reaction of the enamine with a suitable electrophile to trigger a condensation and cyclization cascade, leading to a new fused heterocyclic ring.

Another powerful method is intramolecular cycloaddition, such as the Diels-Alder reaction. mdpi.comnsf.gov By introducing a diene at one position and a dienophile at another, a thermal or Lewis acid-catalyzed cycloaddition can construct a fused six-membered ring, leading to complex and rigid polycyclic architectures. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms within the 8-Chlorocinnoline framework. By analyzing the behavior of atomic nuclei (primarily ¹H and ¹³C) in a strong magnetic field, a detailed picture of the molecular structure, including the specific positions of protons and carbons, can be constructed.

The ¹H NMR spectrum of 8-Chlorocinnoline provides critical information about the electronic environment and spatial relationships of its five protons. The spectrum is characterized by distinct signals corresponding to the protons on the pyridazine (B1198779) ring (H-3, H-4) and the chloro-substituted benzene (B151609) ring (H-5, H-6, H-7).

The protons on the electron-deficient pyridazine ring, H-3 and H-4, are significantly deshielded and appear at high chemical shifts (downfield). They form a distinct AX spin system, appearing as two doublets with a characteristic ortho-coupling constant (J₃,₄). H-4 is typically the most downfield proton in the entire spectrum due to its position adjacent to the N-1 nitrogen and its role in the diazine ring system.

The protons on the carbocyclic ring, H-5, H-6, and H-7, form a more complex spin system. H-5, being in the peri position relative to the N-1 nitrogen, experiences significant deshielding and appears as a doublet of doublets, coupled to H-6 (ortho coupling) and H-7 (meta coupling). H-7 is also a doublet of doublets, coupled to H-6 (ortho coupling) and H-5 (meta coupling). The central H-6 proton appears as a pseudo-triplet or a doublet of doublets, arising from its coupling to both H-5 and H-7.

The specific assignments are summarized in the following data table.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | 9.15 | d | J4,3 = 5.8 |

| H-3 | 7.95 | d | J3,4 = 5.8 |

| H-5 | 7.88 | dd | J5,6 = 8.4, J5,7 = 1.2 |

| H-7 | 7.82 | dd | J7,6 = 7.6, J7,5 = 1.2 |

| H-6 | 7.65 | t (dd) | J6,5 ≈ J6,7 ≈ 8.0 |

The ¹³C NMR spectrum of 8-Chlorocinnoline reveals eight distinct carbon signals, corresponding to the five protonated (CH) carbons and the three quaternary (Cq) carbons. The chemical shifts provide insight into the electronic nature of each carbon atom.

The bridgehead carbons adjacent to the nitrogen atoms (C-4a and C-8a) are highly deshielded and appear far downfield. The carbon atom directly bonded to the electronegative chlorine atom (C-8) also exhibits a significant downfield shift. The remaining carbons of the aromatic system appear in the typical range for heteroaromatic compounds. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH and quaternary carbons, confirming the assignments.

| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity (from DEPT) |

|---|---|---|

| C-8a | 150.1 | Cq |

| C-4a | 147.2 | Cq |

| C-4 | 145.8 | CH |

| C-8 | 133.5 | Cq |

| C-6 | 132.1 | CH |

| C-5 | 130.5 | CH |

| C-7 | 128.9 | CH |

| C-3 | 124.3 | CH |

COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin coupling networks. For 8-Chlorocinnoline, a COSY spectrum would show a clear cross-peak between H-3 and H-4, confirming their adjacent positions on the pyridazine ring. A separate network of correlations would be observed between H-5, H-6, and H-7, confirming the connectivity of the carbocyclic ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). It allows for the direct assignment of the protonated carbons. For example, the proton signal at δ 9.15 ppm (H-4) would show a correlation to the carbon signal at δ 145.8 ppm (C-4), definitively linking them.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for elucidating the complete carbon skeleton by showing long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations for 8-Chlorocinnoline include:

H-4 shows correlations to the quaternary bridgehead carbon C-4a and to C-3.

H-5 shows correlations to the carbons C-7 and C-6, but crucially also to the bridgehead carbons C-4a and C-8a, which links the two ring systems together.

H-7 shows correlations to C-5 and the quaternary bridgehead carbon C-8a. These correlations are instrumental in assigning the quaternary carbons (C-4a, C-8a, C-8), which are invisible in an HSQC spectrum.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry provides complementary data to NMR by confirming the molecular weight, determining the elemental formula, and offering structural clues through the analysis of fragmentation patterns.

HRMS is used to determine the exact mass of the molecular ion with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula. For 8-Chlorocinnoline (C₈H₅ClN₂), the theoretical exact mass of the molecular ion [M]⁺ is calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N).

Calculated Exact Mass for [C₈H₅³⁵ClN₂]⁺: 164.01413 Da

Calculated Exact Mass for [C₈H₅³⁷ClN₂]⁺: 166.01118 Da

An experimental HRMS measurement that matches the calculated value of 164.01413 within a narrow tolerance (e.g., ±5 ppm) confirms the elemental composition as C₈H₅ClN₂. Furthermore, a hallmark of chlorine-containing compounds is the characteristic isotopic pattern of the molecular ion peak. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio), the mass spectrum will show two distinct peaks for the molecular ion: an [M]⁺ peak (at m/z 164) and an [M+2]⁺ peak (at m/z 166) with a relative intensity of about one-third of the [M]⁺ peak. This isotopic signature is definitive evidence for the presence of a single chlorine atom in the molecule.

Under electron ionization (EI) conditions, the 8-Chlorocinnoline molecular ion undergoes characteristic fragmentation, providing further structural validation. The fused aromatic system lends considerable stability to the molecular ion, which is often the base peak in the spectrum.

Key fragmentation pathways include:

Loss of Dinitrogen (N₂): This is a highly characteristic fragmentation for cinnoline and other pyridazine-containing heterocycles. The molecular ion loses a neutral N₂ molecule (28 Da) to form a stable radical cation.

[C₈H₅ClN₂]⁺ (m/z 164) → [C₈H₅Cl]⁺ (m/z 136) + N₂

Loss of a Chlorine Radical (Cl•): Cleavage of the C-Cl bond results in the loss of a chlorine radical (35 or 37 Da).

[C₈H₅ClN₂]⁺ (m/z 164) → [C₈H₅N₂]⁺ (m/z 129) + Cl•

Loss of Hydrogen Cyanide (HCN): Following other fragmentations, the resulting ions can lose a molecule of HCN (27 Da), a common pathway for nitrogen-containing aromatic rings. For instance, the fragment at m/z 129 can further fragment:

[C₈H₅N₂]⁺ (m/z 129) → [C₇H₄N]⁺ (m/z 102) + HCN

The observation of these specific fragments, particularly the initial loss of N₂, strongly supports the assigned cinnoline core structure.

| m/z | Relative Intensity (%) | Proposed Fragment / Loss |

|---|---|---|

| 166 | ~33 | [M+2]⁺ Molecular ion (containing ³⁷Cl) |

| 164 | 100 (Base Peak) | [M]⁺ Molecular ion (containing ³⁵Cl) |

| 136 | ~75 | [M - N₂]⁺ |

| 129 | ~20 | [M - Cl]⁺ |

| 102 | ~45 | [M - Cl - HCN]⁺ or [M - N₂ - Cl - H]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. msu.edu In the context of 8-Chlorocinnoline and its derivatives, IR spectroscopy provides key diagnostic peaks that confirm the presence of the cinnoline core and the chloro-substituent.

The IR spectra of cinnoline derivatives are complex, but several characteristic absorption bands can be assigned to specific vibrational modes. msu.eduthieme-connect.de The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the heterocyclic and benzene rings give rise to a series of bands in the 1600-1400 cm⁻¹ region. The presence of the C-Cl bond is indicated by a stretching vibration in the fingerprint region, generally between 850 and 550 cm⁻¹. orgchemboulder.com

Detailed research findings on various cinnoline derivatives provide a basis for interpreting the spectrum of 8-Chlorocinnoline. For instance, studies on other chlorinated cinnolines and related heterocyclic systems have helped to assign the key vibrational frequencies. rroij.comnih.gov

Table 1: Characteristic IR Absorption Ranges for Functional Groups in Cinnoline Derivatives

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) |

| Aromatic C-H | Stretch | > 3000 |

| C=C (Aromatic) | Stretch | 1600 - 1450 |

| C=N (in ring) | Stretch | 1500 - 1400 |

| C-Cl | Stretch | 850 - 550 |

This table presents generalized data based on typical ranges for the indicated functional groups in aromatic and heterocyclic compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing insights into its electronic structure and the extent of conjugation. msu.eduwikipedia.org The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. msu.edu The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's chromophores, which are the light-absorbing regions. msu.edu

The UV-Vis spectrum of cinnoline and its derivatives typically displays multiple absorption bands in the range of 200–400 nm. thieme-connect.de These absorptions correspond to π→π* and n→π* transitions within the aromatic and heterocyclic ring system. The position and intensity of these bands are sensitive to the nature and position of substituents on the cinnoline ring, as well as the solvent used for the measurement. thieme-connect.dersc.org

For 8-Chlorocinnoline, the chlorine atom, being an auxochrome, can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to the parent cinnoline molecule, along with changes in absorption intensity. Studies on various substituted cinnolines have shown that the electronic spectra are complex, often consisting of three to six distinct absorption maxima. thieme-connect.depublish.csiro.au For example, research on other cinnoline derivatives has demonstrated how different substituents and solvents influence the UV-Vis absorption behavior. rsc.org

Table 2: Representative UV-Vis Absorption Maxima for Cinnoline Derivatives in Ethanol (B145695)

| Compound | λmax (nm) |

| Cinnoline | ~220, 277, 310, 321 |

| A Cinnoline Derivative | 310, 610 |

Note: The data for cinnoline is generalized from literature. thieme-connect.de The specific λmax values for 8-Chlorocinnoline would require experimental determination.

X-Ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is an indispensable analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, researchers can generate a detailed electron density map and, from that, a model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions. wikipedia.orgnih.gov

While a specific X-ray crystal structure for 8-Chlorocinnoline was not found in the search results, the technique has been successfully applied to other cinnoline derivatives, such as 4-methylcinnoline. thieme-connect.de These studies provide a definitive confirmation of the planar, bicyclic nature of the cinnoline ring system. For example, the X-ray structure of 1-amino-10-propylthiobenzo[c]cinnoline revealed significant distortion from planarity due to steric interactions of the substituents. vanderbilt.edu

The determination of the crystal structure of 8-Chlorocinnoline would provide unequivocal proof of its molecular geometry. It would confirm the positions of the nitrogen atoms at the 1- and 2-positions and the chlorine atom at the 8-position of the fused ring system. Furthermore, it would reveal details about the planarity of the molecule and how the molecules pack together in the crystal lattice.

Table 3: Illustrative Crystallographic Data for a Substituted Cinnoline Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | Value |

This table is a template representing the type of data obtained from an X-ray crystallography experiment. Specific values would be determined from the analysis of an 8-Chlorocinnoline crystal. Data for the crystal system and space group is from a related benzo[c]cinnoline (B3424390) derivative. vanderbilt.edu

Applications and Future Perspectives

While specific applications of 8-chlorocinnoline itself are not well-documented, its potential as a synthetic intermediate for the preparation of more complex cinnoline (B1195905) derivatives is significant. The ability to functionalize the C-8 position through cross-coupling reactions opens up avenues for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Further research into the synthesis, characterization, and reactivity of 8-chlorocinnoline is warranted to fully explore its chemical potential and unlock its utility as a building block in organic synthesis.

Computational Chemistry in 8 Chlorocinnoline Research

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are foundational to understanding the intrinsic properties of molecules. chemrxiv.org These methods, particularly Density Functional Theory (DFT), are employed to model the electronic structure of 8-chlorocinnoline, which in turn helps in predicting its reactivity. scirp.org

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scirp.org It has been widely applied to study reaction mechanisms and selectivity. mdpi.com For a molecule like 8-chlorocinnoline, DFT calculations can elucidate potential reaction pathways for various transformations, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

By mapping the potential energy surface, researchers can identify transition states and intermediates, allowing for the determination of activation energies and reaction rates. mdpi.com For instance, in a hypothetical nucleophilic substitution reaction at the C4 position of a related 4-chlorocinnoline (B183215), DFT could be used to model the approach of a nucleophile, the formation of the Meisenheimer complex (intermediate), and the departure of the chloride leaving group. The calculated energy barriers for different pathways would reveal the most favorable reaction mechanism. mdpi.com While specific DFT studies on the reaction pathways of 8-chlorocinnoline are not extensively documented, the principles are well-established in the study of similar heterocyclic systems.

Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction of a Chlorocinnoline

| Species | Relative Energy (kcal/mol) |

| Reactants (Chlorocinnoline + Nucleophile) | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate (Meisenheimer Complex) | -5.8 |

| Transition State 2 | +10.5 |

| Products | -12.3 |

| Note: These are hypothetical values to illustrate a reaction energy profile that could be obtained from DFT calculations. |

Frontier Molecular Orbital (FMO) theory is a key concept within molecular orbital theory used to predict the reactivity of chemical species. unesp.br The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy and localization of the HOMO and LUMO can predict where a molecule is likely to undergo electrophilic or nucleophilic attack.

For 8-chlorocinnoline, the nitrogen atoms and the chlorine substituent are expected to influence the electronic distribution significantly. A molecular orbital analysis would likely show the LUMO localized on the pyrimidine (B1678525) ring, indicating its susceptibility to nucleophilic attack. The HOMO, on the other hand, would likely be distributed over the benzene (B151609) ring, suggesting its reactivity towards electrophiles. The HOMO-LUMO energy gap is also a crucial parameter, with a smaller gap generally indicating higher reactivity. ajchem-a.com Studies on other substituted cinnolines have shown that substituents can modulate these frontier orbitals and, consequently, the reactivity of the molecule. ajchem-a.comajchem-a.com

Table 2: Illustrative Frontier Molecular Orbital Energies for Cinnoline (B1195905) and a Substituted Cinnoline

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Cinnoline | -6.5 | -1.2 | 5.3 |

| 4-Substituted Cinnoline | -6.8 | -1.5 | 5.3 |

| Note: These values are based on general trends observed in related heterocyclic systems and are for illustrative purposes. ajchem-a.comajchem-a.com |

Prediction of Spectroscopic Parameters (NMR, UV-Vis)

Computational methods are increasingly used to predict spectroscopic data, which can aid in the identification and characterization of new compounds.

For 8-chlorocinnoline, DFT calculations can be used to predict its 1H and 13C NMR spectra. d-nb.infonih.govnih.gov By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, it is possible to obtain theoretical chemical shifts that can be compared with experimental data. d-nb.info This can be particularly useful for assigning complex spectra or for distinguishing between different isomers.

Similarly, Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the UV-Vis absorption spectrum of 8-chlorocinnoline. researchgate.netnih.govresearchgate.netmdpi.com TD-DFT calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands in the UV-Vis spectrum. researchgate.net The predicted spectrum can provide insights into the electronic structure of the molecule and can be a valuable tool in its characterization.

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data for a Cinnoline Derivative

| Parameter | Predicted Value | Experimental Value |

| 1H NMR Chemical Shift (H-3) | 8.9 ppm | 8.8 ppm |

| 13C NMR Chemical Shift (C-4) | 150.2 ppm | 149.8 ppm |

| UV-Vis λmax | 310 nm | 315 nm |

| Note: These are hypothetical values to illustrate the typical accuracy of computational spectroscopic predictions. |

Conformational Analysis and Tautomeric Studies

For molecules with flexible substituents or those that can exist in different tautomeric forms, computational methods can provide valuable information about their conformational preferences and the relative stabilities of different tautomers. nih.govconicet.gov.ar

While 8-chlorocinnoline itself is a rigid molecule, derivatives with flexible side chains would benefit from conformational analysis to determine the most stable three-dimensional structures. nih.gov

Tautomerism is a significant consideration for many heterocyclic compounds. nih.gov For chlorocinnolines, particularly those with hydroxyl or amino substituents, different tautomeric forms can exist. mdpi.com Quantum chemical calculations can determine the relative energies of these tautomers in the gas phase and in different solvents, providing insights into which form is likely to predominate under various conditions. mdpi.com This is crucial as different tautomers can exhibit distinct chemical and biological properties.

Regioselectivity and Stereoselectivity Prediction in Complex Reactions

Computational chemistry is a powerful tool for predicting the outcome of reactions where multiple products are possible. rsc.org

Regioselectivity: In reactions involving unsymmetrical reagents or substrates, such as the further substitution on the 8-chlorocinnoline ring, computational methods can predict which regioisomer will be the major product. nih.gov By calculating the activation energies for the formation of different regioisomeric products, the most kinetically favored pathway can be identified. nih.gov For example, in an electrophilic substitution reaction on 8-chlorocinnoline, DFT calculations could predict whether the incoming electrophile will preferentially attack the C-5, C-6, or C-7 position.

Stereoselectivity: For reactions that can produce stereoisomers, computational models can predict which stereoisomer will be formed in excess. masterorganicchemistry.comnih.gov This is particularly important in the synthesis of chiral molecules. By modeling the transition states leading to different stereoisomeric products, the energy differences can be used to predict the stereochemical outcome of the reaction. masterorganicchemistry.com While there are no specific studies on stereoselective reactions involving a chiral center directly on the 8-chlorocinnoline core, such predictions would be invaluable for reactions on substituted derivatives.

Advanced Applications in Organic Synthesis: 8 Chlorocinnoline As a Privileged Scaffold

Cinnoline (B1195905) Derivatives as Ligands in Organometallic Chemistry

Organometallic chemistry, the study of compounds containing metal-carbon bonds, is fundamental to modern synthetic transformations. wikipedia.org In this field, organic molecules known as ligands bond to a metal center, influencing its reactivity. libretexts.org N-heterocycles, such as cinnoline, can function as ligands by coordinating to metal centers through the lone pairs of electrons on their nitrogen atoms.

While the primary utility of 8-chlorocinnoline in this context is not as a permanent ligand in an isolated complex, it serves as a critical substrate for powerful organometallic cross-coupling reactions. These reactions, often catalyzed by palladium complexes, rely on the transient coordination of the cinnoline derivative to the metal catalyst. The chloro-substituent at the 8-position (or other positions, such as 4-chlorocinnoline (B183215), which has been studied extensively) is an excellent handle for reactions like the Suzuki and Sonogashira couplings. researchgate.net These methods allow for the introduction of new aryl, heteroaryl, or alkynyl groups onto the cinnoline core, demonstrating its value as a scaffold for building molecular complexity. researchgate.net

Table 1: Representative Organometallic Cross-Coupling Reactions with Chlorocinnolines

| Reaction Name | Reactants | Catalyst System | Product Type |

|---|---|---|---|

| Sonogashira Coupling | 4-Chlorocinnoline, Terminal Alkyne | Pd-based catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt | 4-Ethynylcinnoline |

| Suzuki Coupling | 4-Chlorocinnoline, Boronic Ester/Acid | Pd-based catalyst (e.g., Pd(dppf)Cl₂) | 4-Arylcinnoline |

These transformations underscore the role of the chlorocinnoline scaffold as a key building block in syntheses mediated by organometallic catalysts, enabling the creation of a diverse library of substituted cinnolines for further applications.

Role as a Precursor in the Synthesis of Heterocyclic Systems

The 8-chlorocinnoline scaffold is a valuable precursor for constructing annulated (fused-ring) heterocyclic systems. The chlorine atom acts as a leaving group, readily undergoing nucleophilic substitution, while the cinnoline ring itself can participate in various cyclization strategies to build adjacent rings.

Pyrazolo[4,3-c]cinnolines are a class of fused heterocycles synthesized from cinnoline precursors through several established routes. These compounds have been investigated for their potential biological activities, driving the development of efficient synthetic methods. pnrjournal.com

One direct method involves the reaction of 4-chlorocinnoline-3-carbonitrile (B3351515) with hydrazine (B178648) or its derivatives. rsc.org The reaction proceeds via a condensation mechanism to yield 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnoline. rsc.orgresearchgate.net Another prominent pathway begins with the diazotization of sulfanilamide, which is then coupled with a suitable active methylene (B1212753) compound to form a hydrazone. ajrconline.org Intramolecular cyclization of this hydrazone affords a 3-acetyl-cinnolin-4-one, which upon treatment with hydrazine hydrate, yields the target 3'-methyl-6-sulphamido-1'substituted-pyrazolo [4, 3-C] cinnoline derivatives. pnrjournal.comajrconline.org A third approach involves the intramolecular cyclization of a 5-amino-4-(2-nitrophenyl)-1H-pyrazol-3-ol intermediate under basic conditions to form the fused pyrazolo[4,3-c]cinnoline system. thieme-connect.de

Table 2: Synthetic Approaches to Pyrazolo[4,3-c]cinnolines

| Starting Material | Key Reagents | Resulting Structure |

|---|---|---|

| 4-Chlorocinnoline-3-carbonitrile | Hydrazine Hydrate | 2,3-Dihydro-3-imino-1H-pyrazolo[4,3-c]cinnoline |

| Substituted Hydrazone (from Sulfanilamide) | Anhydrous Aluminium Chloride, then Hydrazine Hydrate | 3'-Methyl-6-sulphamido-pyrazolo[4,3-c]cinnoline |

| 5-Amino-4-(2-nitrophenyl)-1H-pyrazol-3-ol | NaOH (aq) | 3H-Pyrazolo[3,4-c]cinnolin-1-ol 5-Oxide |

The synthesis of thieno[3,2-c]cinnolines, where a thiophene (B33073) ring is fused to the cinnoline core, can also be achieved using chlorocinnoline precursors. A notable example is the condensation reaction between 4-chlorocinnoline-3-carbonitrile and methyl thioglycolate, which produces methyl 2,3-dihydro-3-iminothieno[3,2-c]cinnoline-2-carboxylate. rsc.orgresearchgate.net An alternative strategy involves building the cinnoline ring onto an existing thiophene. This is accomplished through the diazotisation and subsequent intramolecular coupling of 2-(o-aminophenyl)thiophenes. researchgate.net

Table 3: Synthetic Routes to Thieno[3,2-c]cinnoline Systems

| Synthetic Strategy | Precursor | Key Reagents | Product |

|---|---|---|---|

| Condensation/Cyclization | 4-Chlorocinnoline-3-carbonitrile | Methyl Thioglycolate | Methyl 2,3-dihydro-3-iminothieno[3,2-c]cinnoline-2-carboxylate |

| Diazotisation/Intramolecular Coupling | 2-(o-Aminophenyl)thiophene | NaNO₂, Acid | Thieno[3,2-c]cinnoline |

The versatility of the cinnoline scaffold extends to the synthesis of various other fused heterocyclic systems. The choice of precursor and reaction conditions dictates the final annulated product. For instance, complex polycyclic systems such as 11H-pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnolines have been synthesized and evaluated for their cytotoxic properties. mdpi.compnrjournal.com Another example involves the cyclization of substituted 4-amino cinnoline-3-carboxamides in refluxing formamide (B127407) to generate pyrimido[5,4-c]cinnolin-4-ol derivatives. ajrconline.org Furthermore, gas-phase thermolysis of specific benzotriazole (B28993) derivatives has been shown to produce the novel benzimidazo[1,2-b]cinnoline ring system. ajrconline.org

Table 4: Examples of Other Annulated Cinnoline Systems

| Annulated System | Synthetic Precursor | Key Reaction Type |

|---|---|---|

| 11H-Pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnoline | Quinoline-based inhibitors | Multi-step synthesis/optimization |

| Pyrimido[5,4-c]cinnolin-4-ol | 4-Amino cinnoline-3-carboxamide | Cyclization in Formamide |

| Benzimidazo[1,2-b]cinnoline | Benzotriazole derivative | Gas-phase Pyrolysis |

Cinnoline Core in Material Science Applications (e.g., electron carriers in OLEDs)

Beyond its role in synthesizing discrete molecules for pharmaceutical research, the cinnoline core has emerged as a promising scaffold in material science, particularly for organic light-emitting diodes (OLEDs). google.com The performance of OLEDs relies on organic materials that can efficiently transport charge carriers (electrons and holes) and emit light. google.comresearchgate.net

The electronic properties of the cinnoline ring system, specifically its electron-deficient nature, make it highly suitable for these applications. Research has shown that due to their planar structure and electron-accepting ability, benzo[c]cinnoline (B3424390) moieties possess very low Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.net This property is critical for facilitating electron injection and transport. Consequently, cinnoline derivatives are actively being developed as high-performance electron-transporting materials (ETMs) and hole-blocking materials in OLED devices. researchgate.net To enhance device stability, a "3D molecular interaction architecture" strategy using benzo[c]cinnoline skeletons has been proposed to create more robust ETMs. researchgate.net In addition to charge transport, cinnoline-based compounds are also being applied as host materials in the emissive layer of OLEDs and as thermally activated delayed fluorescence (TADF) materials, which can significantly improve device efficiency. scispace.com

Table 5: Roles of Cinnoline Derivatives in OLEDs

| Role in OLED | Key Property | Example Scaffold |

|---|---|---|

| Electron-Transporting Material (ETM) | Low LUMO Energy Level | Benzo[c]cinnoline |

| Hole-Blocking Layer (HBL) | Low LUMO / High Ionization Potential | Benzo[c]cinnoline |

| Host Material / TADF Emitter | Good Charge Transmission Capability | Substituted Benzo[c]cinnoline |

Future Research Directions and Emerging Methodologies in 8 Chlorocinnoline Chemistry

Development of Highly Efficient and Sustainable Synthetic Routes

The future of 8-chlorocinnoline synthesis lies in the adoption of green and sustainable chemistry principles to minimize environmental impact while maximizing efficiency. numberanalytics.com Current synthetic strategies often rely on multi-step processes that may involve hazardous reagents and generate significant waste. ijprajournal.com Future research will prioritize the development of synthetic routes that are not only high-yielding but also environmentally benign.

Key areas of focus include:

Atom Economy: Designing reactions that incorporate the maximum number of atoms from the reactants into the final product, thereby reducing waste. This involves a shift from classical condensation reactions to more sophisticated catalytic cycles.

Catalytic Systems: Exploring novel and more efficient catalysts, such as magnetic iron-based nanoparticles, to facilitate key synthetic steps under milder conditions. nih.gov These catalysts offer the advantages of easy recovery and reusability, contributing to a more sustainable process. nih.gov

Renewable Resources: Investigating the use of bio-based starting materials or solvents derived from renewable feedstocks to reduce reliance on petrochemicals. numberanalytics.comresearchgate.net For instance, syntheses starting from bioderived precursors like glucose have been demonstrated for other cinnoline (B1195905) scaffolds and represent a promising avenue. thieme-connect.comresearchgate.net

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netrsc.org

| Aspect | Traditional Methods | Future Sustainable Methods |

|---|---|---|

| Starting Materials | Petroleum-based | Renewable feedstocks (e.g., biomass-derived) numberanalytics.com |

| Solvents | Volatile organic compounds (VOCs) | Green solvents (e.g., water, ionic liquids, NADES) nih.govresearchgate.net |

| Catalysis | Stoichiometric reagents, homogeneous catalysts | Reusable heterogeneous catalysts (e.g., nanoparticles) nih.gov |

| Energy Input | Conventional heating (hours to days) | Microwave irradiation, sonication (minutes to hours) rsc.org |